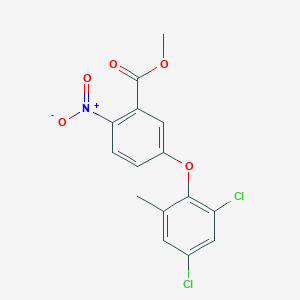![molecular formula C11H18O4 B14665904 1-[2-(Acetyloxy)cyclopentyl]ethyl acetate CAS No. 41692-58-4](/img/structure/B14665904.png)
1-[2-(Acetyloxy)cyclopentyl]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Acetyloxy)cyclopentyl]ethyl acetate is an organic compound with the molecular formula C11H18O4 It is characterized by the presence of an acetyloxy group attached to a cyclopentyl ring, which is further connected to an ethyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Acetyloxy)cyclopentyl]ethyl acetate typically involves the esterification of cyclopentanol derivatives. One common method includes the reaction of cyclopentanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the acetyloxy group on the cyclopentyl ring. The resulting intermediate is then reacted with ethyl acetate under similar conditions to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reactions. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Acetyloxy)cyclopentyl]ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to yield cyclopentanol and acetic acid.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the cyclopentyl ring, leading to the formation of cyclopentanone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, resulting in the formation of different ester derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Cyclopentanol, acetic acid.
Oxidation: Cyclopentanone derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[2-(Acetyloxy)cyclopentyl]ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways involving ester hydrolysis.
Medicine: Explored for its potential as a prodrug, where the acetyloxy group can be enzymatically cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-[2-(Acetyloxy)cyclopentyl]ethyl acetate involves the hydrolysis of the acetyloxy group to release cyclopentanol and acetic acid. This reaction is catalyzed by esterases, enzymes that facilitate the cleavage of ester bonds. The released cyclopentanol can then participate in various biochemical pathways, while acetic acid serves as a metabolic intermediate.
Vergleich Mit ähnlichen Verbindungen
Cyclopentyl acetate: Similar structure but lacks the ethyl group.
Ethyl cyclopentyl acetate: Similar structure but lacks the acetyloxy group.
Cyclopentyl ethyl ether: Similar structure but contains an ether linkage instead of an ester.
Uniqueness: 1-[2-(Acetyloxy)cyclopentyl]ethyl acetate is unique due to the presence of both an acetyloxy group and an ethyl acetate moiety
Eigenschaften
CAS-Nummer |
41692-58-4 |
|---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
[2-(1-acetyloxyethyl)cyclopentyl] acetate |
InChI |
InChI=1S/C11H18O4/c1-7(14-8(2)12)10-5-4-6-11(10)15-9(3)13/h7,10-11H,4-6H2,1-3H3 |
InChI-Schlüssel |
OBLZDLZVYUFBBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCC1OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
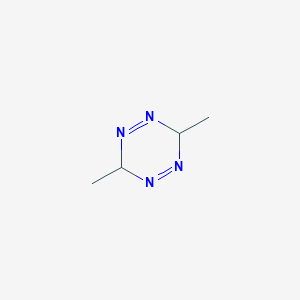
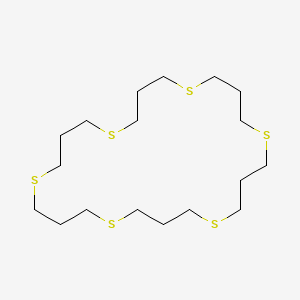
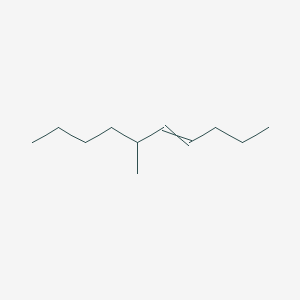
![3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid](/img/structure/B14665857.png)

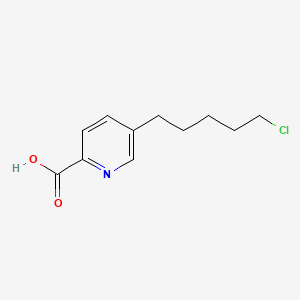

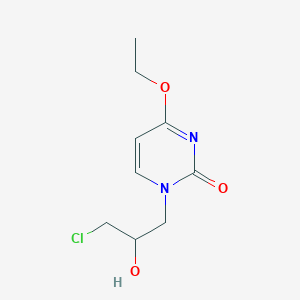
![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)
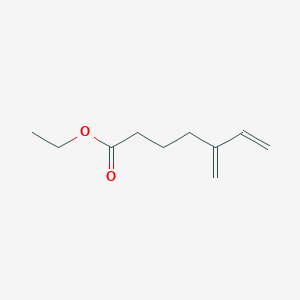
![1H-imidazo[4,5-f][2,1,3]benzoxadiazole](/img/structure/B14665902.png)

